molecular formula C10H15ClN2O2 B177969 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate CAS No. 112779-13-2

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Cat. No.: B177969
CAS No.: 112779-13-2
M. Wt: 230.69 g/mol
InChI Key: UGWXIBZPXNDLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a chemical compound used in scientific research. Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular formula of this compound is C10H15ClN2O2 .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry . They also exhibit solvatochromic and electroluminescence properties .

Scientific Research Applications

Biodegradation and Environmental Fate

  • Biodegradation of ETBE : Ethyl tert-butyl ether (ETBE) is a gasoline oxygenate whose biodegradation in soil and groundwater involves aerobic processes through hydroxylation, leading to the formation of various intermediates. This indicates that compounds with tert-butyl groups, similar to ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, could undergo microbial degradation in environmental settings, potentially informing bioremediation strategies (Thornton et al., 2020).

Synthetic Applications

  • Synthesis of Pyrazole Carboxylic Acid Derivatives : Pyrazole carboxylic acid derivatives exhibit a wide range of biological activities, highlighting the utility of pyrazole-based compounds in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory agents. This suggests potential applications for this compound in synthesizing biologically active molecules (Cetin, 2020).

Chemical Recycling

  • Chemical Recycling of PET : The study by Karayannidis and Achilias (2007) on the chemical recycling of poly(ethylene terephthalate) highlights the broader potential of using chemical processes to recycle and repurpose polymers. This context may provide insight into how this compound could serve in novel polymer synthesis or recycling processes (Karayannidis & Achilias, 2007).

Analytical Methods for Antioxidant Activity

  • Determining Antioxidant Activity : A comprehensive review of the analytical methods used in determining antioxidant activity emphasizes the importance of understanding the chemical properties and reactive capabilities of compounds. Such methods could be applicable for assessing the antioxidant potential of this compound and related derivatives (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXIBZPXNDLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550166
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-13-2
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of t-butyl nitrite (7.2 mL, 60.5 mmol), cuprous chloride (4.8 g, 48.5 mmol), and anhydrous acetonitrile (120 mL) was added 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylic acid ethyl ester (8.4 g, 39.8 mmol) in portions over 30 minutes at 0° C. The reaction mixture was stirred at room temperature for 1 h, then at 65° C. for 1 h. The mixture was then poured into 6N HCl (120 mL) and extracted with dichloromethane. The aqueous phase was extracted three times with dichloromethane. After the combined organic phases were concentrated in vacuo, the crude residue was purified by flash chromatography eluting with a gradient of 0-20% ethyl acetate/hexanes, then 20% ethyl acetate/hexanes to give 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid ethyl ester (5.5 g, 39%).
Quantity
7.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.